N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Catalog No.
S827934
CAS No.
29473-53-8
M.F
C18H24N2O4
M. Wt
332.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

CAS Number

29473-53-8

Product Name

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid

Molecular Formula

C18H24N2O4

Molecular Weight

332.4

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O

Synonyms

N1,N1-Diethyl-N2-1-naphthalenyl-1,2-ethanediamine Ethanedioate; β-Diethylaminoethyl-α-naphthylamine Oxalate;

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is a chemical compound with the molecular formula C18H24N2O4C_{18}H_{24}N_{2}O_{4} and a molecular weight of 332.39 g/mol. This compound is categorized as a salt formed from the reaction of N,N-Diethyl-N'-1-naphthylethylenediamine and oxalic acid. Its structure includes a naphthalene moiety, which contributes to its unique properties and potential applications in various fields, particularly in analytical chemistry and biochemistry .

NDENOX has been shown to inhibit the growth of some bacteria, including Staphylococcus aureus [, ]. The proposed mechanism involves binding to the bacterial cell membrane and interfering with the uptake of sulfadiazine, an antibiotic []. However, the exact details of this interaction require further investigation [].

Antibacterial Activity

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate (NDENOX) is a naphthalene derivative known for its antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. The mechanism of action is believed to involve binding to the extracellular site on the bacterial cell membrane, leading to the inhibition of sulfadiazine uptake []. This disrupts essential bacterial processes, ultimately hindering their growth and survival.

Potential Applications

NDENOX's antibacterial properties have led to its exploration in various scientific research applications, including:

  • Development of novel antimicrobial agents: Researchers are investigating NDENOX as a potential scaffold for the development of new and more effective antibiotics. Its unique structure and mode of action offer promising possibilities for overcoming existing challenges in antibiotic resistance [].
  • Understanding bacterial physiology: Studies using NDENOX can help elucidate the mechanisms involved in bacterial cell membrane function and nutrient uptake. This knowledge can contribute to the development of more targeted and effective antibacterial strategies.
  • Evaluation of synergistic effects: NDENOX can be combined with other antibiotics to assess potential synergistic effects. This approach aims to enhance the potency of existing antibiotics and combat the emergence of resistant strains [].

The primary reaction involved in the formation of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is the neutralization of N,N-Diethyl-N'-1-naphthylethylenediamine with oxalic acid. The general reaction can be represented as follows:

N N Diethyl N 1 naphthylethylenediamine+Oxalic AcidN N Diethyl N 1 naphthylethylenediamine Oxalate\text{N N Diethyl N 1 naphthylethylenediamine}+\text{Oxalic Acid}\rightarrow \text{N N Diethyl N 1 naphthylethylenediamine Oxalate}

This reaction typically occurs in an aqueous solution where the amine group of the diamine reacts with the carboxylic acid groups of oxalic acid, leading to the formation of the oxalate salt.

The synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate can be achieved through several methods:

  • Direct Neutralization: This involves mixing N,N-Diethyl-N'-1-naphthylethylenediamine with oxalic acid in a suitable solvent under controlled conditions to form the oxalate salt.
  • Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent to obtain pure N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate.
  • Alternative Routes: Other synthetic routes may involve different precursors or solvents, but these methods are less commonly reported.

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate has several applications, primarily in:

  • Analytical Chemistry: Used as a fluorescent probe for detecting specific analytes.
  • Biochemical Assays: Employed in assays that require fluorescent tagging or detection.
  • Research: Utilized in various research settings for studying chemical interactions and biological processes.

Several compounds share structural or functional similarities with N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate:

Compound NameMolecular FormulaUnique Features
N,N-Diethyl-1-naphthylamineC16H20N2Lacks oxalic acid component; used as a precursor
N,N-Bis(2-hydroxyethyl)-N'-1-naphthylamineC18H24N2O2Contains hydroxyl groups; used in polymer synthesis
1-NaphthylamineC10H9NSimpler structure; widely used in dye production

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate is unique due to its specific combination of diethyl groups and naphthalene structure, which enhances its solubility and fluorescence properties compared to similar compounds .

Molecular Structure, Formula, and Constitutional Analysis

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate represents a complex organic compound with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 grams per mole [1] [2] [4]. The compound exists as an oxalate salt formed through the combination of N,N-diethyl-N'-1-naphthylethylenediamine as the base compound with oxalic acid [1] [2]. The structure consists of a naphthalene ring system connected to an ethylenediamine backbone through a nitrogen atom, with two ethyl groups attached to the terminal nitrogen atom [2] [4].

The constitutional framework of this compound features several distinct structural elements. The naphthalene moiety contributes significant aromatic character to the molecule, providing a rigid planar structure that influences the overall molecular geometry [2] [22]. The ethylenediamine bridge (CH₂-CH₂-NH-) serves as a flexible linker between the aromatic naphthalene system and the diethylamino terminus [30]. The oxalate counterion (C₂H₂O₄) forms ionic interactions with the protonated amine functionality, creating the final salt structure [1] [4].

The International Union of Pure and Applied Chemistry name for this compound is N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine oxalate [2]. Alternative nomenclature includes N-(2-Diethylaminoethyl)-1-naphthylamine oxalate and the common designation as Tsuda's Reagent [5] [8]. The compound possesses the Chemical Abstracts Service registry number 29473-53-8 [1] [2] [4].

Structural ParameterValue
Molecular FormulaC₁₈H₂₄N₂O₄ [1]
Molecular Weight332.39 g/mol [1] [4]
Chemical Abstracts Service Number29473-53-8 [1] [2]
European Community Number678-391-8 [2]
Simplified Molecular-Input Line-Entry SystemCCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O [4]

Physical Properties

Appearance and Physical State Characterization

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate presents as a solid crystalline material under standard ambient conditions [5] [8]. The compound exhibits a characteristic appearance ranging from white to almost white powder or crystalline powder [3] [5] [7]. Some commercial preparations may display a slightly brown coloration, indicating the presence of trace impurities or partial oxidation products [3]. The material exists in a powder to crystal form, depending on the specific preparation and purification methods employed [7] [12].

The physical state characterization reveals that the compound maintains its solid form at room temperature, with stability under normal storage conditions when protected from excessive heat and light exposure [5] [8]. The crystalline nature of the material contributes to its handling properties and influences its solubility characteristics in various solvent systems [3] [10].

Melting Point Determination and Thermal Stability Profile

The melting point of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate has been determined through multiple analytical studies. The compound exhibits decomposition upon melting, with reported values of approximately 164°C [7] [12], 167°C with decomposition [3] [10], and variations between these temperatures depending on the measurement conditions and sample purity [7] [12].

Thermal stability analysis indicates that the compound undergoes decomposition rather than clean melting, which is characteristic of organic amine salts [16]. The decomposition process involves the release of various gaseous products including carbon monoxide, carbon dioxide, and nitrogen oxides [16]. The thermal decomposition pathway begins at the melting point and proceeds through multiple stages involving the breakdown of the ethylenediamine bridge and subsequent fragmentation of the naphthalene ring system [21].

The compound demonstrates sensitivity to elevated temperatures and prolonged heating, which can lead to structural degradation and formation of secondary products [16]. Storage recommendations typically specify maintaining temperatures below 15°C to ensure long-term stability [5] [8].

Thermal PropertyValueNotes
Melting Point164-167°CWith decomposition [3] [7] [12]
Decomposition ProductsCO, CO₂, NOₓThermal breakdown [16]
Storage Temperature<15°CRecommended [5] [8]
Thermal StabilityModerateDecomposes upon heating [16]

Solubility Parameters in Various Solvents

The solubility characteristics of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate vary significantly across different solvent systems. In aqueous media, the compound demonstrates limited solubility with reported values of approximately 5 milligrams per milliliter in water, producing clear solutions [10]. This relatively low aqueous solubility reflects the hydrophobic nature of the naphthalene ring system combined with the ionic character of the oxalate salt [14].

Organic solvent compatibility studies reveal that the compound exhibits slight solubility in ethanol [5] [8]. The solubility in organic solvents is influenced by the dual nature of the molecule, which contains both hydrophobic aromatic regions and hydrophilic ionic components [14]. The naphthalene moiety contributes to interactions with non-polar solvents, while the oxalate salt portion enhances compatibility with polar protic solvents [14].

The solubility parameters indicate that the compound functions effectively in analytical applications where controlled dissolution is required . The moderate solubility characteristics allow for precise concentration control in spectroscopic and analytical procedures [10] .

Spectroscopic Characteristics and Identification Methods

UV-Visible Spectroscopic Profile

The ultraviolet-visible spectroscopic properties of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate are dominated by electronic transitions within the naphthalene chromophore system [22] [23]. The naphthalene ring contributes characteristic absorption bands in the ultraviolet region, with π to π* transitions typically observed between 280-320 nanometers [22] [24]. These transitions result from the extensive conjugated system present in the naphthalene framework [23].

The presence of the ethylenediamine substituent introduces additional electronic effects that can shift the absorption maxima compared to unsubstituted naphthalene derivatives [22]. The electron-donating nature of the amino groups tends to cause bathochromic shifts in the absorption spectra [32]. The compound's spectroscopic behavior is also influenced by solvent effects, with polar solvents potentially causing solvatochromic shifts in the absorption bands [23] [24].

Charge transfer complex formation capabilities have been demonstrated for related naphthylamine derivatives, indicating potential for intermolecular electronic interactions that can affect the ultraviolet-visible spectroscopic profile [33]. The rigid planar structure of the naphthalene system contributes to high quantum yield characteristics and excellent photostability [23].

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate reveals characteristic vibrational modes corresponding to the functional groups present in the molecule [26]. The spectrum displays absorption bands attributable to carbon-hydrogen stretching vibrations from both the naphthalene aromatic system and the aliphatic ethyl and ethylene groups [26]. Nitrogen-hydrogen stretching modes appear in the higher frequency region, typically around 3200-3500 wavenumbers [26].

The oxalate component contributes distinctive carbonyl stretching vibrations, usually observed in the 1600-1700 wavenumber region [26]. These bands provide definitive identification of the oxalate salt formation and distinguish the compound from other salt forms of the base amine [26]. The crystalline nature of the compound influences the sharpness and resolution of the infrared bands [26].

Aromatic carbon-carbon stretching vibrations from the naphthalene ring system appear in the fingerprint region below 1600 wavenumbers [26]. The complex pattern of these bands provides a characteristic fingerprint for compound identification and purity assessment [26].

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about N,N-Diethyl-N'-1-naphthylethylenediamine oxalate [25] [29]. Proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule [25]. The naphthalene aromatic protons typically appear in the 7-8 parts per million region, with characteristic splitting patterns that confirm the substitution position on the naphthalene ring [25] [29].

The ethylenediamine bridge protons exhibit chemical shifts around 2-3 parts per million, appearing as complex multipets due to coupling with adjacent nitrogen atoms [25] [30]. The ethyl groups attached to the terminal nitrogen display typical patterns with methyl protons around 1 parts per million and methylene protons around 2.5 parts per million [25] [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the 120-140 parts per million region and aliphatic carbons in the 10-60 parts per million range [25] [29]. The oxalate carbons contribute characteristic signals that confirm salt formation [29].

Conformational analysis using nuclear magnetic resonance indicates that the ethylenediamine bridge can adopt multiple conformations in solution [30] [31]. Extended Huckel molecular orbital calculations suggest that both gauche and trans conformations of the ethylenediamine unit are energetically accessible [30] [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate reveals characteristic fragmentation patterns that provide structural confirmation [27]. The molecular ion peak appears at mass-to-charge ratio 332, corresponding to the intact salt molecule [1] [4]. Primary fragmentation typically involves loss of the oxalate component, generating the protonated base amine at mass-to-charge ratio 243 [27].

Secondary fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, resulting in loss of ethyl groups and formation of characteristic fragment ions [27]. The naphthalene ring system tends to remain intact during fragmentation, contributing to stable aromatic fragment ions around mass-to-charge ratio 127-142 [27]. Loss of the ethylenediamine bridge can occur, producing naphthalene-derived fragments [27].

Aromatic amine compounds typically exhibit strong molecular ion peaks with characteristic loss of hydrogen atoms, producing M-1 fragments [27]. The fragmentation pattern provides definitive identification and can be used for quantitative analysis in complex mixtures [27].

Chemical Reactivity and Stability Parameters

Oxidation-Reduction Behavior and Electron Transfer Properties

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate demonstrates characteristic oxidation-reduction behavior typical of aromatic amine systems . The compound can undergo oxidation reactions involving the amino functional groups, particularly under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide . The naphthalene ring system provides additional sites for oxidative attack, potentially leading to quinone formation under harsh oxidative conditions .

The electron-donating nature of the amino substituents influences the oxidation potential of the compound [32] [35]. The presence of the ethylenediamine bridge and the naphthalene ring creates a conjugated system that can facilitate electron transfer processes [33]. Charge transfer complex formation has been demonstrated for related naphthylamine derivatives, indicating the compound's ability to act as an electron donor in appropriate chemical environments [33].

Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, primarily affecting any oxidized intermediates or impurities . The aromatic system generally remains stable under mild reducing conditions .

Stability under Various Environmental Conditions

Environmental stability studies indicate that N,N-Diethyl-N'-1-naphthylethylenediamine oxalate exhibits moderate stability under normal storage conditions [16]. The compound demonstrates sensitivity to light exposure, which can lead to photochemical degradation processes [16]. Storage in dark conditions or amber containers is recommended to maintain long-term stability [5] [8].

Temperature stability analysis reveals that the compound remains stable at room temperature but begins to decompose at elevated temperatures above 150°C [3] [7] [16]. The decomposition process involves multiple pathways including deamination, aromatic ring degradation, and oxalate breakdown [16] [21]. Humidity effects are minimal under normal conditions, but prolonged exposure to high humidity may affect the crystalline structure [16].

Chemical stability assessment shows that the compound is stable under neutral pH conditions but may undergo hydrolysis under strongly acidic or basic conditions [16]. The oxalate salt formation provides enhanced stability compared to the free base form [16].

Environmental FactorStabilityRecommendations
Light ExposureSensitiveStore in dark/amber containers [16]
TemperatureStable <150°CRefrigerate for long-term storage [5] [8]
HumidityModerately stableControl moisture exposure [16]
pHStable neutral pHAvoid extreme pH conditions [16]

Interaction with Other Chemical Species and Reagents

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate exhibits specific interaction patterns with various chemical species and reagents [33]. The compound demonstrates incompatibility with strong oxidizing agents, which can lead to rapid oxidation and potential decomposition [16]. Interactions with metal ions are possible through coordination with the nitrogen atoms of the ethylenediamine bridge [34].

The aromatic amine structure enables hydrogen bonding interactions with appropriate donor or acceptor molecules [33]. Charge transfer complex formation has been observed with electron-accepting species, indicating the compound's electron-donating capabilities [33]. The naphthalene ring system can participate in π-π stacking interactions with other aromatic compounds [33].

Substitution reactions can occur at the amino nitrogen atoms under appropriate conditions, potentially leading to alkylation or acylation products . The ethylenediamine bridge provides chelation sites for metal coordination chemistry applications [34]. The oxalate component can participate in hydrogen bonding networks and metal coordination complexes [34].

Traditional Synthesis Routes

The conventional synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate relies on well-established organic chemistry principles, primarily involving nucleophilic substitution reactions and subsequent salt formation. These traditional approaches have been refined over decades to provide reliable synthetic pathways for laboratory and small-scale production [8] [9].

Reaction of 1-Naphthylamine with 2-Chloroethanamine

The primary traditional synthetic route involves the direct alkylation of 1-naphthylamine with 2-chloroethanamine hydrochloride under basic conditions [3] . This method represents the most widely employed approach for synthesizing the fundamental naphthylethylenediamine backbone. The reaction typically proceeds through a nucleophilic substitution mechanism, where the aromatic amine acts as a nucleophile attacking the alkyl halide [11].

The reaction conditions require careful optimization to achieve optimal yields while minimizing side reactions. Temperature control between 80-100°C proves critical for maintaining reaction selectivity, while the choice of base significantly influences both reaction rate and product purity [12]. Potassium carbonate serves as the preferred base due to its appropriate basicity and low nucleophilicity, reducing competing elimination reactions [13].

Reaction monitoring through gas chromatography or high-performance liquid chromatography enables precise determination of conversion rates and identifies potential impurities formed during the process [14]. The formation of dialkylated products represents the primary side reaction, requiring careful control of stoichiometry and reaction conditions to minimize their occurrence [15].

Following the initial alkylation, the resulting primary amine undergoes controlled N,N-diethylation through sequential treatment with diethylamine or ethyl halides under controlled conditions [16]. This step requires precise temperature and pH control to achieve selective diethylation without over-alkylation or degradation of the naphthyl system [17].

The overall yield for this traditional route typically ranges from 65-75%, with reaction times extending from 6-8 hours under optimal conditions [18]. The relatively moderate yields reflect the inherent challenges associated with controlling multiple alkylation steps while maintaining selectivity for the desired substitution pattern [19].

Purification of the crude reaction product involves multiple extractions with organic solvents, followed by acid-base partitioning to remove unreacted starting materials and by-products [20]. The aqueous extraction steps prove particularly important for removing inorganic salts formed during the neutralization process [21].

Formation and Crystallization of Oxalate Salt

The conversion of the free base N,N-Diethyl-N'-1-naphthylethylenediamine to its oxalate salt represents a critical step that significantly influences the final product's physical properties, stability, and purity [22] [23]. The salt formation process involves the controlled addition of oxalic acid to a solution of the purified free base under carefully monitored conditions [24].

Stoichiometric considerations prove crucial for achieving complete salt formation without excess acid that could complicate purification steps [25]. The reaction typically employs a slight molar excess of oxalic acid (1.05-1.1 equivalents) to ensure complete conversion while maintaining manageable purification requirements [26].

Solvent selection significantly impacts both the efficiency of salt formation and the quality of the resulting crystalline product [27]. Alcoholic solvents, particularly ethanol and methanol, provide optimal dissolution characteristics for both reactants while promoting controlled crystallization of the desired salt form [28]. The addition of water to the alcoholic solution often improves the crystallization process by reducing the solubility of the salt product [29].

Temperature control during salt formation influences both the reaction kinetics and the polymorphic form of the resulting crystals [30]. Lower temperatures (15-25°C) generally favor the formation of more stable crystal modifications with improved handling characteristics [31]. Rapid cooling or excessive agitation can lead to the formation of amorphous precipitates or metastable polymorphs with inferior properties [32].

The crystallization process requires careful monitoring to achieve optimal crystal size distribution and purity [33]. Seeding with authentic material often improves crystallization reproducibility and controls particle size formation [34]. The cooling rate during crystallization significantly influences crystal morphology, with slower cooling rates generally producing larger, more uniform crystals [35].

Filtration and washing procedures for the crystallized salt must balance maximum recovery with adequate purity [36]. Multiple washing steps with cold solvent mixtures remove residual impurities while minimizing product loss through dissolution [37]. The washing solvent composition typically mirrors the crystallization medium but with reduced solubility for the target compound [38].

Drying conditions for the oxalate salt require careful optimization to remove residual solvents without thermal decomposition [39]. Vacuum drying at temperatures below 60°C proves effective for most applications, though the specific conditions depend on the thermal stability of the particular salt form [40]. Prolonged drying times may be necessary to achieve pharmaceutical-grade moisture levels [41].

Quality assessment of the crystallized oxalate salt involves multiple analytical techniques including melting point determination, infrared spectroscopy, and high-performance liquid chromatography [42]. The melting point typically ranges from 164-167°C, providing a rapid quality indicator for routine production monitoring [43]. Infrared spectroscopy confirms the presence of both the organic base and oxalate components while identifying potential degradation products [44].

Modern Synthetic Approaches

Contemporary synthesis methodologies for N,N-Diethyl-N'-1-naphthylethylenediamine oxalate emphasize sustainable practices, improved efficiency, and reduced environmental impact [45] [46]. These modern approaches integrate principles of green chemistry while maintaining or improving upon traditional synthetic performance metrics [47].

Green Chemistry Considerations and Sustainable Methods

The application of green chemistry principles to N,N-Diethyl-N'-1-naphthylethylenediamine oxalate synthesis addresses multiple environmental and economic concerns associated with traditional manufacturing processes [40] [48]. These sustainable approaches focus on waste prevention, atom economy, safer solvents, and energy efficiency throughout the synthetic sequence [49].

Microwave-assisted synthesis represents a significant advancement in energy efficiency for this compound's preparation [50]. The use of microwave irradiation reduces reaction times by 80-90% compared to conventional heating methods, while often improving yields by 15-25% [51]. The enhanced heating efficiency of microwave technology allows for more precise temperature control and reduces overall energy consumption significantly [52].

The implementation of microwave synthesis requires careful optimization of power levels and irradiation times to avoid overheating or degradation of sensitive intermediates [53]. Power levels between 200-400 watts typically provide optimal heating rates for laboratory-scale syntheses, while larger scale applications may require specialized microwave reactors with improved power distribution [54].

Solvent-free condensation reactions provide another avenue for implementing green chemistry principles [55]. These methods eliminate the need for organic solvents during the primary synthetic steps, reducing both environmental impact and purification requirements [56]. The absence of solvents often leads to cleaner reaction profiles with fewer side products [57].

Solid-supported synthesis methodologies offer advantages in terms of product isolation and purification [58]. The use of polymer-supported reagents or catalysts enables straightforward separation of products from reaction components through simple filtration procedures [59]. This approach particularly benefits continuous flow processing applications where rapid separation proves essential [60].

Ionic liquid catalysis systems provide environmentally benign alternatives to traditional acid or base catalysts [61]. These molten salt systems offer excellent thermal stability, negligible vapor pressure, and recyclability advantages [62]. The selection of appropriate ionic liquid structures allows for fine-tuning of both catalytic activity and selectivity [63].

Task-specific ionic liquids designed for amine alkylation reactions demonstrate superior performance compared to conventional ionic liquids [64]. These specialized systems incorporate functional groups that enhance the desired reaction pathways while suppressing competing processes [65]. The recyclability of ionic liquid systems reduces overall reagent consumption and waste generation [66].

Enzymatic synthesis approaches leverage the inherent selectivity and mild reaction conditions associated with biocatalysis [67]. Transaminase enzymes show promise for selective N-alkylation reactions under aqueous conditions at physiological temperatures [68]. The development of engineered enzymes with improved stability and substrate scope continues to expand the applicability of enzymatic methods [69].

Continuous flow synthesis techniques offer significant advantages in terms of reaction control, safety, and scalability [70]. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and reactant mixing . The improved heat and mass transfer characteristics of flow systems often lead to better yields and selectivity compared to batch processes [72].

The integration of online analytical monitoring in flow systems allows for real-time optimization of reaction conditions [73]. Techniques such as in-line infrared spectroscopy or mass spectrometry provide immediate feedback on reaction progress and product quality [74]. This capability enables rapid process development and troubleshooting compared to traditional batch analysis methods [75].

Scale-up Strategies for Industrial Production

The transition from laboratory-scale synthesis to industrial production of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate requires comprehensive consideration of process safety, economics, and regulatory compliance [76] [77]. Successful scale-up strategies address multiple technical challenges while maintaining product quality and ensuring economic viability [78].

Reactor design considerations prove critical for successful scale-up of synthetic processes [79]. The transition from glass laboratory equipment to stainless steel production reactors requires evaluation of heat transfer coefficients, mixing efficiency, and material compatibility [80]. Heat transfer limitations often represent the primary challenge in scaling exothermic reactions, necessitating enhanced cooling systems or process modifications [81].

Mixing efficiency assessment becomes increasingly important at larger scales where achieving homogeneous reaction conditions requires more sophisticated equipment [82]. The design of appropriate agitation systems must balance adequate mixing with reasonable power consumption and mechanical stress on equipment [83]. Computational fluid dynamics modeling often guides the optimization of mixing parameters for large-scale reactors.

Process safety evaluations must address the increased hazards associated with larger quantities of reactive materials. Thermal hazard assessments using differential scanning calorimetry and adiabatic calorimetry techniques identify potential runaway reaction conditions. The development of appropriate safety systems including emergency cooling, pressure relief, and containment measures proves essential for safe operation.

Raw material procurement strategies significantly impact the economics of large-scale production. The establishment of reliable supply chains for key starting materials requires evaluation of multiple suppliers and development of appropriate quality specifications. Long-term supply agreements often provide cost advantages while ensuring consistent raw material quality.

Quality control systems for industrial production must provide rapid, reliable analytical results to support process control and product release decisions. The development of high-throughput analytical methods enables frequent monitoring of critical process parameters and product attributes. Statistical process control techniques help identify trends and variations that could impact product quality.

Waste minimization strategies become increasingly important at industrial scales where waste disposal costs can significantly impact overall economics. The implementation of solvent recovery systems, recycling of process streams, and optimization of yields directly influences both environmental impact and production costs. Life cycle assessments help quantify the overall environmental benefits of improved processes.

Regulatory compliance requirements for pharmaceutical applications necessitate validation of all critical process parameters and analytical methods. The development of robust process control systems with appropriate documentation supports regulatory submissions and inspections. Change control procedures ensure that process modifications maintain compliance with approved manufacturing procedures.

Cost optimization strategies must balance multiple factors including raw material costs, energy consumption, labor requirements, and equipment utilization. Process economics models help evaluate the impact of different variables and identify opportunities for cost reduction. Sensitivity analyses reveal which parameters most significantly influence overall production costs.

Technology transfer procedures ensure successful implementation of laboratory-developed processes at manufacturing scale. The systematic evaluation of scale-dependent parameters helps identify potential problems before full-scale implementation. Pilot plant studies often provide valuable data for final process optimization and validation.

Purification and Characterization Techniques

The purification of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate requires sophisticated techniques to achieve the high purity standards demanded by analytical and pharmaceutical applications. Modern purification strategies integrate multiple complementary approaches to remove diverse impurity types while maintaining high product recovery.

Crystallization and Recrystallization Procedures

Crystallization represents the primary purification technique for N,N-Diethyl-N'-1-naphthylethylenediamine oxalate, offering both purification capability and control over physical properties. The selection of appropriate crystallization conditions significantly influences both the purity and physical characteristics of the final product.

Solvent system selection proves critical for achieving optimal crystallization performance. Binary solvent mixtures, particularly ethanol-water systems, provide tunable solubility characteristics that enable controlled crystallization processes. The ethanol-to-water ratio significantly influences both the solubility of the target compound and various impurities, allowing for selective purification.

Temperature-dependent solubility studies guide the optimization of crystallization conditions. The construction of solubility curves over appropriate temperature ranges identifies optimal conditions for maximum purification efficiency. Metastable zone width determinations help establish appropriate cooling rates and supersaturation levels.

Seeding strategies enhance crystallization reproducibility and control crystal size distribution. The addition of authentic seed crystals at specific supersaturation levels promotes nucleation of the desired polymorphic form. Seed crystal preparation through controlled grinding or sieving ensures consistent particle size and surface area.

Cooling rate optimization balances crystallization efficiency with crystal quality. Slower cooling rates generally produce larger, more uniform crystals with improved filtration characteristics. Programmed cooling profiles often provide better results than linear cooling, allowing for optimization of nucleation and growth phases.

Agitation control during crystallization influences both mass transfer rates and crystal morphology. Excessive agitation can lead to crystal breakage and broader size distributions, while insufficient mixing may result in concentration gradients and poor crystal quality. The optimization of agitator design and speed proves essential for reproducible crystallization.

Anti-solvent crystallization techniques offer alternative approaches for challenging purification problems. The controlled addition of water to alcoholic solutions often provides better control over crystallization kinetics than temperature-based methods. The anti-solvent addition rate significantly influences nucleation density and final crystal properties.

Impurity rejection mechanisms during crystallization depend on both thermodynamic and kinetic factors. Structurally similar impurities may co-crystallize with the target compound, requiring multiple recrystallization steps or alternative purification methods. The monitoring of impurity levels throughout crystallization processes helps optimize purification efficiency.

Polymorphism considerations prove important for ensuring consistent product properties. Different crystalline forms may exhibit varying solubility, stability, and bioavailability characteristics. X-ray powder diffraction studies confirm the polymorphic form and detect potential phase transitions during processing.

Filtration and washing procedures must balance product recovery with impurity removal. The selection of appropriate filter media and washing solvents influences both the efficiency of solid-liquid separation and the purity of the final product. Multiple washing steps with progressively cleaner solvent compositions often provide optimal results.

Drying procedures for crystallized products require careful control to prevent degradation or polymorphic transitions. Vacuum drying at controlled temperatures removes residual solvents while maintaining crystal integrity. Moisture content monitoring ensures compliance with pharmaceutical specifications.

Quality Control and Purity Assessment Methods

Comprehensive quality control systems for N,N-Diethyl-N'-1-naphthylethylenediamine oxalate employ multiple analytical techniques to ensure product compliance with specifications. Modern analytical approaches provide rapid, accurate assessment of critical quality attributes throughout the manufacturing process.

High-performance liquid chromatography represents the primary technique for purity determination and impurity profiling [52]. The development of stability-indicating HPLC methods enables detection of degradation products and process-related impurities. Gradient elution systems often provide optimal separation of the target compound from structurally related impurities.

Column selection for HPLC analysis significantly influences separation performance. Reversed-phase C18 columns provide excellent retention and selectivity for this compound class, while the particle size and column dimensions affect both resolution and analysis time. Method development studies evaluate multiple stationary phases to identify optimal separation conditions.

Mobile phase optimization involves systematic evaluation of organic modifier type, buffer composition, and pH effects. Acetonitrile-water mixtures with phosphoric acid modification often provide excellent peak shapes and separation selectivity. The use of gradient elution programs enables separation of both early-eluting and late-eluting impurities in single analytical runs.

Detection wavelength selection balances sensitivity with selectivity requirements. Ultraviolet detection at 254 nm provides good sensitivity for aromatic compounds while photodiode array detection enables peak purity assessment. Mass spectrometric detection offers superior selectivity and structural information for impurity identification.

Method validation procedures ensure analytical reliability and regulatory compliance. Linearity studies demonstrate proportional response over appropriate concentration ranges, while precision evaluations assess method repeatability and reproducibility. Accuracy determinations through recovery studies confirm the absence of analytical bias.

Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative analysis capabilities. Proton NMR spectra confirm the identity and purity of the target compound while detecting structural anomalies. Quantitative NMR techniques offer absolute purity determination without requiring reference standards.

Infrared spectroscopy enables rapid identity confirmation and functional group verification. The characteristic absorption bands of naphthyl and amine functionalities provide definitive structural confirmation. Fourier-transform infrared techniques offer improved sensitivity and spectral resolution compared to dispersive methods.

Mass spectrometry techniques provide molecular weight confirmation and structural elucidation. Electrospray ionization mass spectrometry produces molecular ion peaks with minimal fragmentation, enabling accurate mass determination. Tandem mass spectrometry experiments provide detailed structural information for impurity identification.

Karl Fischer titration serves as the standard method for water content determination. Volumetric Karl Fischer techniques provide accurate, precise measurements of moisture levels in crystalline products. Automated Karl Fischer analyzers enable high-throughput water content analysis for production monitoring.

Elemental analysis confirms the chemical composition and detects inorganic impurities. Carbon, hydrogen, and nitrogen analysis validates the expected elemental ratios while detecting carbonaceous impurities. Inductively coupled plasma mass spectrometry identifies and quantifies metallic impurities.

Thermal analysis techniques assess thermal stability and identify polymorphic forms. Differential scanning calorimetry determines melting points and detects phase transitions. Thermogravimetric analysis quantifies volatile components and thermal decomposition patterns.

Standardization and Quality Assurance Protocols

Comprehensive standardization procedures for N,N-Diethyl-N'-1-naphthylethylenediamine oxalate ensure consistent product quality and regulatory compliance across different manufacturing sites and scales. These protocols integrate international standards with company-specific requirements to establish robust quality systems.

Pharmacopoeial Standards and Specifications

Pharmacopoeial standards provide the regulatory framework for pharmaceutical-grade N,N-Diethyl-N'-1-naphthylethylenediamine oxalate manufacture and quality control. The integration of multiple pharmacopoeial requirements ensures global regulatory compliance for products intended for pharmaceutical applications.

The United States Pharmacopeia provides comprehensive monographs for related naphthylethylenediamine compounds, establishing precedents for quality specifications [53]. Purity requirements typically specify minimum content of 98.0% on a dried basis, reflecting the high standards required for pharmaceutical applications. Water content limitations of 5.0% or less ensure product stability and accurate dosing.

European Pharmacopoeia standards often employ slightly different analytical approaches while maintaining equivalent quality levels. The harmonization of analytical methods between different pharmacopoeias facilitates international product registration and distribution. Collaborative studies between pharmacopoeial organizations help establish equivalent analytical procedures.

Heavy metal specifications reflect modern understanding of trace element toxicity and analytical capabilities. Limits of 20 parts per million or less for combined heavy metals protect against toxic metal contamination while remaining achievable with current purification technology. Individual metal limits for lead, mercury, and cadmium address specific toxicity concerns.

Residual solvent limitations follow International Conference on Harmonization guidelines for acceptable daily intake levels. Class 1 solvents require detection limits below 10 parts per million due to their carcinogenic potential. Class 2 and Class 3 solvents have higher acceptable limits based on their lower toxicity profiles.

Microbiological specifications ensure product safety for pharmaceutical applications. Total aerobic microbial count limits prevent contamination that could compromise product stability or patient safety. Specific pathogen tests detect organisms of particular concern for pharmaceutical products.

Related substance specifications address both known impurities and unknown degradation products. Individual impurity limits typically range from 0.1% to 0.5% depending on the toxicological profile of specific compounds. Total impurity limits ensure overall product purity while allowing for minor variations in impurity profiles.

Packaging and storage requirements maintain product quality throughout the distribution chain. Light-resistant containers protect against photodegradation while moisture-proof packaging prevents hydrolytic degradation. Temperature storage specifications prevent thermal degradation during long-term storage.

Analytical Quality Control Parameters and Certification Requirements

Analytical quality control systems for N,N-Diethyl-N'-1-naphthylethylenediamine oxalate must address both routine production monitoring and regulatory compliance requirements. These systems integrate automated analytical equipment with statistical process control techniques to ensure consistent product quality.

Critical quality attributes identification establishes the foundation for effective quality control systems. Identity verification through multiple analytical techniques confirms the correct chemical structure and detects potential mix-ups. Potency determination ensures therapeutic efficacy while impurity profiling identifies potential safety concerns.

Analytical method validation follows International Conference on Harmonization guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity studies demonstrate the ability to detect the target compound in the presence of impurities and degradation products. Linearity evaluations establish proportional response over appropriate concentration ranges.

Precision studies assess both method repeatability and intermediate precision under varying analytical conditions. Repeatability evaluations use identical analytical conditions while intermediate precision studies introduce controlled variations in analyst, equipment, and timing. Reproducibility studies conducted at different laboratories provide additional confidence in method reliability.

Accuracy determinations employ multiple approaches including recovery studies and comparison with reference methods. Recovery studies spike known amounts of analyte into sample matrices and measure the ability to quantify the added material. Method comparison studies validate new analytical procedures against established reference methods.

Robustness testing evaluates analytical method performance under slightly modified conditions. Small deliberate changes in parameters such as mobile phase composition, column temperature, and pH assess method stability. Design of experiments approaches efficiently evaluate multiple variables and their interactions.

Reference standard qualification ensures the availability of well-characterized materials for analytical comparisons. Primary reference standards undergo extensive characterization including purity determination, structural confirmation, and stability assessment. Secondary reference standards provide working materials for routine analysis while maintaining traceability to primary standards.

Statistical process control techniques monitor analytical performance and identify trends that could impact quality. Control charts track key analytical parameters over time and provide early warning of potential problems. Capability studies evaluate the ability of analytical methods to meet specification requirements.

Analytical instrument qualification programs ensure reliable analytical performance. Installation qualification verifies proper equipment installation and configuration. Operational qualification demonstrates that equipment functions according to specifications under normal operating conditions. Performance qualification confirms that analytical systems produce reliable results for intended applications.

Laboratory accreditation programs provide external validation of analytical capabilities. International Organization for Standardization 17025 accreditation demonstrates competence in testing and calibration activities. Good Manufacturing Practice compliance ensures that analytical operations meet pharmaceutical industry standards.

Documentation systems maintain complete records of all analytical activities and results. Electronic laboratory information management systems provide secure data storage and facilitate regulatory inspections. Audit trails ensure data integrity and prevent unauthorized modifications to analytical records.

Training programs ensure that analytical personnel possess appropriate knowledge and skills. Initial qualification programs assess competency while ongoing training maintains current knowledge of analytical techniques and regulatory requirements. Competency assessments verify that personnel can perform analytical procedures correctly and reliably.

Change control procedures ensure that modifications to analytical methods maintain quality and regulatory compliance. Risk assessments evaluate the potential impact of proposed changes on product quality and patient safety. Validation studies confirm that modified methods continue to meet performance requirements.

Out-of-specification investigation procedures provide systematic approaches for addressing unusual analytical results. Root cause analysis techniques identify the underlying causes of analytical failures. Corrective and preventive action systems ensure that identified problems are addressed effectively and prevented from recurring.

Technology transfer protocols facilitate the successful implementation of analytical methods at different sites. Method verification studies confirm that transferred methods perform equivalently at receiving laboratories. Side-by-side studies validate method performance using the same samples at multiple sites.

Trending analysis identifies patterns in analytical data that could indicate developing quality issues. Statistical analysis techniques detect subtle changes in product quality or analytical performance. Predictive modeling approaches anticipate potential problems before they impact product quality.

Dates

Last modified: 08-15-2023

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